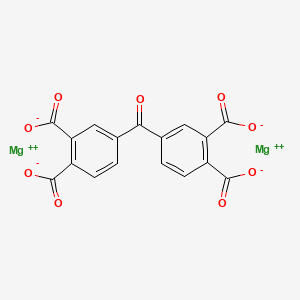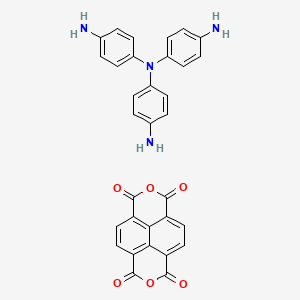
Dimagnesium 4,4'-carbonyldiphthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimagnesium 4,4’-carbonyldiphthalate is an organic compound with the molecular formula C17H6Mg2O9
准备方法
Synthetic Routes and Reaction Conditions
Dimagnesium 4,4’-carbonyldiphthalate can be synthesized through the reaction of 4,4’-carbonyldiphthalic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of dimagnesium 4,4’-carbonyldiphthalate involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Dimagnesium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.
科学研究应用
Dimagnesium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism by which dimagnesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and other biomolecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the stabilization of certain molecular structures.
相似化合物的比较
Similar Compounds
Magnesium 4,4’-carbonylbisphthalate: A similar compound with slightly different properties.
Magnesium silicate: Another magnesium-containing compound with different applications and properties.
Uniqueness
Dimagnesium 4,4’-carbonyldiphthalate is unique due to its specific molecular structure and the presence of two magnesium ions
属性
| 68123-44-4 | |
分子式 |
C17H6Mg2O9 |
分子量 |
402.8 g/mol |
IUPAC 名称 |
dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.2Mg/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4 |
InChI 键 |
HSMRZZOZMLMWGA-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2] |
相关CAS编号 |
2479-49-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)

![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)

